Epigenetic factor-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

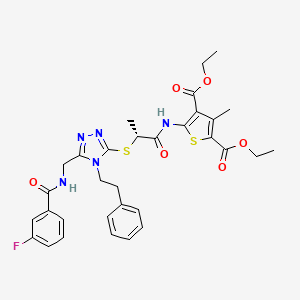

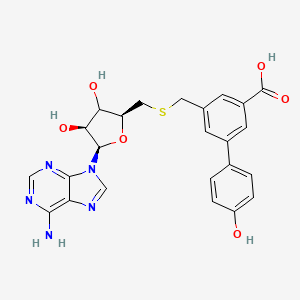

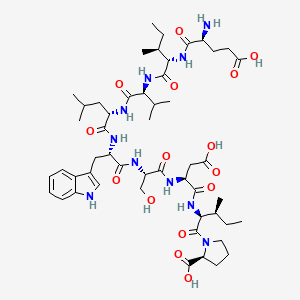

Epigenetic Factor-IN-1 is a small molecule inhibitor that targets specific proteins involved in the regulation of gene expression through epigenetic mechanisms Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence These changes are often mediated by chemical modifications to DNA and histone proteins, which can influence chromatin structure and gene accessibility

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Epigenetic Factor-IN-1 typically involves a multi-step organic synthesis process. The key steps include:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of specific catalysts and solvents to achieve high yields and purity.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to the core structure. This is achieved through reactions such as alkylation, acylation, and halogenation, which are carried out under controlled conditions to ensure the desired modifications.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for research and industrial applications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, selection of appropriate solvents and catalysts, and implementation of efficient purification methods. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and consistency.

Análisis De Reacciones Químicas

Types of Reactions: Epigenetic Factor-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may

Propiedades

Fórmula molecular |

C32H34FN5O6S2 |

|---|---|

Peso molecular |

667.8 g/mol |

Nombre IUPAC |

diethyl 5-[[(2R)-2-[[5-[[(3-fluorobenzoyl)amino]methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]-3-methylthiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C32H34FN5O6S2/c1-5-43-30(41)25-19(3)26(31(42)44-6-2)46-29(25)35-27(39)20(4)45-32-37-36-24(38(32)16-15-21-11-8-7-9-12-21)18-34-28(40)22-13-10-14-23(33)17-22/h7-14,17,20H,5-6,15-16,18H2,1-4H3,(H,34,40)(H,35,39)/t20-/m1/s1 |

Clave InChI |

CMUZVSLKBGFEBP-HXUWFJFHSA-N |

SMILES isomérico |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)[C@@H](C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F |

SMILES canónico |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CCC3=CC=CC=C3)CNC(=O)C4=CC(=CC=C4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)

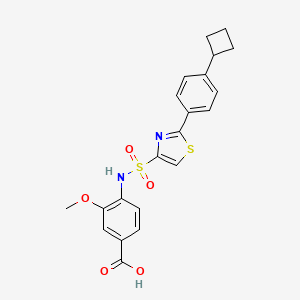

![Hexasodium;4-amino-3,6-bis[[4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12382097.png)

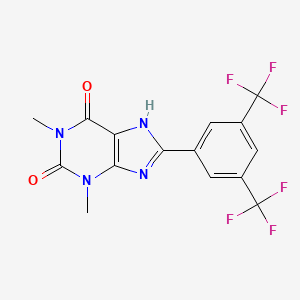

![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)

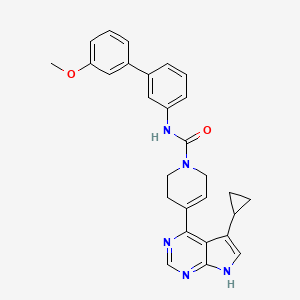

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)